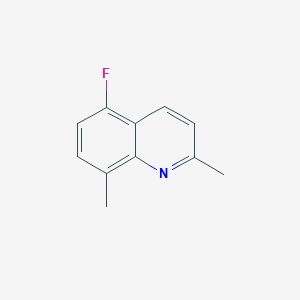

5-Fluoro-2,8-dimethylquinoline

Description

BenchChem offers high-quality 5-Fluoro-2,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLQXRUMGIDZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2,8-dimethylquinoline: Synthesis, Properties, and Potential Applications

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among these modifications, fluorination holds a prominent position due to the unique electronic properties of the fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a comprehensive technical overview of 5-Fluoro-2,8-dimethylquinoline, a lesser-studied member of this important class of compounds. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from related structures and established chemical principles to predict its properties and outline potential synthetic routes and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Fluoro-2,8-dimethylquinoline

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₀FN | |

| Molecular Weight | 175.20 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar substituted quinolines. |

| Boiling Point | > 200 °C (estimated) | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | |

| pKa | Estimated to be around 4-5 for the quinoline nitrogen | The electron-withdrawing nature of fluorine at the 5-position would decrease the basicity compared to unsubstituted quinoline. |

| logP | ~3.0 | Estimated based on similar structures on PubChem.[2] |

Proposed Synthesis Pathway

The synthesis of 5-Fluoro-2,8-dimethylquinoline can be approached through several established methods for quinoline ring formation, followed by fluorination. A plausible and efficient route would be a modification of the Skraup synthesis or the Doebner-von Miller reaction, followed by a Sandmeyer-type reaction for the introduction of the fluorine atom.

A logical synthetic approach would involve the following key transformations:

-

Nitration of 2,8-dimethylquinoline: This would likely yield a mixture of nitro-isomers, with the 5-nitro derivative being a significant product due to the directing effects of the methyl groups.

-

Reduction of the nitro group: The 5-nitro-2,8-dimethylquinoline can be reduced to 5-amino-2,8-dimethylquinoline using standard reducing agents like iron in acidic medium or catalytic hydrogenation.

-

Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting amino group can be converted to a diazonium salt, which is then subjected to thermal decomposition in the presence of a fluoride source (e.g., HBF₄) to introduce the fluorine atom at the 5-position.

Caption: Proposed synthetic workflow for 5-Fluoro-2,8-dimethylquinoline.

Experimental Protocol: A Predictive Methodology

The following protocol is a predictive guide based on established chemical transformations.[1] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 5-Nitro-2,8-dimethylquinoline

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,8-dimethylquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography to isolate 5-nitro-2,8-dimethylquinoline.

Step 2: Synthesis of 5-Amino-2,8-dimethylquinoline

-

Suspend the synthesized 5-nitro-2,8-dimethylquinoline in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the iron catalyst.

-

Neutralize the filtrate with a base to precipitate the amino product.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-2,8-dimethylquinoline.

Step 3: Synthesis of 5-Fluoro-2,8-dimethylquinoline (Balz-Schiemann Reaction)

-

Dissolve 5-amino-2,8-dimethylquinoline in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the solution in an ice-salt bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.

-

Filter the precipitated diazonium salt and wash it with cold water, ethanol, and diethyl ether.

-

Carefully heat the dry diazonium salt until nitrogen evolution ceases.

-

The resulting crude 5-Fluoro-2,8-dimethylquinoline can be purified by distillation under reduced pressure or column chromatography.

Spectroscopic Characterization (Predicted)

The structural confirmation of 5-Fluoro-2,8-dimethylquinoline would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom (H-F coupling). The two methyl groups at the C2 and C8 positions would appear as singlets.

-

¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine (C5) would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet, confirming the presence of the fluorine atom.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound.

Reactivity and Potential Applications

The reactivity of 5-Fluoro-2,8-dimethylquinoline is dictated by the electron-rich quinoline ring system, modified by the electronic effects of the substituents. The fluorine atom at the 5-position acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. The methyl groups are activating and will direct incoming electrophiles.

The quinoline scaffold is a privileged structure in medicinal chemistry, and fluorinated quinolines have shown a wide range of biological activities.[1] By analogy, 5-Fluoro-2,8-dimethylquinoline could be investigated for its potential as:

-

Anticancer Agents: Many fluorinated compounds, such as 5-fluorouracil, are used in cancer therapy.[3][4] The quinoline core is also present in several anticancer drugs.

-

Antimicrobial Agents: Quinolone antibiotics are a well-known class of antibacterial drugs.

-

Antimalarial Drugs: Quinolines, such as chloroquine and mefloquine, are cornerstone therapies for malaria.

-

Kinase Inhibitors: The quinoline scaffold is found in several kinase inhibitors used in targeted cancer therapy.

The specific substitution pattern of 5-Fluoro-2,8-dimethylquinoline makes it an interesting candidate for further derivatization and biological screening.

Safety and Handling

While a specific safety data sheet for 5-Fluoro-2,8-dimethylquinoline is not available, general precautions for handling substituted quinolines should be followed.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

5-Fluoro-2,8-dimethylquinoline represents an intriguing yet underexplored molecule within the vast landscape of quinoline chemistry. This technical guide has provided a predictive overview of its chemical properties, a plausible synthetic strategy, and potential applications based on established scientific principles and data from related compounds. The outlined synthetic pathway offers a clear roadmap for its preparation, which would enable further experimental investigation into its spectroscopic characteristics, reactivity, and biological activity. Given the proven importance of fluorinated quinolines in drug discovery, 5-Fluoro-2,8-dimethylquinoline stands as a promising candidate for future research and development endeavors.

References

-

PubMed. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link][3]

-

Semantic Scholar. (2023). Substituted 5‑Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]

-

PubChem. 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][2]

-

PubChem. 5-Fluoro-2,2-dimethylhexane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8. Retrieved from [Link]

-

PrepChem.com. Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. Retrieved from [Link]

-

Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link][4]

-

PubChem. 2-Bromo-5-fluoro-8-methylquinoline. Retrieved from [Link]

-

The Good Scents Company. 5-ethyl-2-methyl pyridine. Retrieved from [Link]

-

PubChem. CID 149416743. Retrieved from [Link]

-

ChemRxiv. (n.d.). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. Retrieved from [Link]

-

University of Calgary. (n.d.). Final Exam Answers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]

-

PubChem. 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline | C11H14FN | CID 57053419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Fluoro-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2,8-dimethylquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. The guide details its molecular and physicochemical properties, outlines a plausible synthetic pathway, and discusses its potential biological significance. The strategic incorporation of a fluorine atom and two methyl groups onto the quinoline scaffold suggests unique properties that could modulate biological activity, metabolic stability, and pharmacokinetic profiles. This document serves as a foundational resource for researchers investigating novel quinoline-based compounds in drug development.

Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets. When incorporated into the quinoline framework, fluorine can serve to enhance potency, improve pharmacokinetic properties, and mitigate undesirable metabolic pathways. This guide focuses on the specific attributes and potential of 5-Fluoro-2,8-dimethylquinoline.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of 5-Fluoro-2,8-dimethylquinoline is essential for its application in research and development.

Molecular Formula and Weight

The chemical formula for 5-Fluoro-2,8-dimethylquinoline is C₁₁H₁₀FN [1]. Based on this formula, the molecular weight can be calculated.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FN | [1] |

| CAS Number | 1935335-91-3 | [1] |

| Molecular Weight | 175.20 g/mol | Calculated |

| Exact Mass | 175.08009 g/mol | Calculated |

Structural Representation

The structure of 5-Fluoro-2,8-dimethylquinoline is characterized by a quinoline core substituted with a fluorine atom at the 5-position and methyl groups at the 2- and 8-positions.

Caption: 2D Structure of 5-Fluoro-2,8-dimethylquinoline

Proposed Synthesis Pathway

A logical starting material would be 4-fluoro-2-methylaniline . The synthesis could then proceed via a reaction with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.

Sources

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

As a novel chemical entity, 5-Fluoro-2,8-dimethylquinoline presents both unique opportunities for scientific advancement and inherent, yet manageable, risks. This guide is crafted to provide laboratory personnel with a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations outlined herein are built upon established principles of chemical safety and draw from data on structurally related fluoroquinoline derivatives. The core philosophy of this document is proactive risk mitigation. By understanding the potential hazards and implementing the prescribed safety measures, researchers can confidently and responsibly explore the scientific potential of 5-Fluoro-2,8-dimethylquinoline.

Section 1: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 5-Fluoro-2,8-dimethylquinoline is not yet widely available, an analysis of analogous fluorinated and quinoline-based compounds allows for a presumptive hazard profile. Fluoroquinolones, as a class, are known to exhibit biological activity, and appropriate precautions should be taken to avoid accidental exposure.[1][2]

Anticipated Hazards:

-

Acute Toxicity (Oral): Based on data from similar compounds, it is prudent to assume that 5-Fluoro-2,8-dimethylquinoline may be harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Similar chemical structures have been shown to cause skin irritation.[3][4] Prolonged or repeated contact should be avoided.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]

-

Central Nervous System (CNS) Effects: Some fluoroquinolones have been associated with CNS-related toxicity.[1][2][5]

Incompatibilities:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

-

Ventilation: All work with 5-Fluoro-2,8-dimethylquinoline should be conducted in a well-ventilated area.[3] A chemical fume hood is strongly recommended, especially when handling the solid compound or preparing solutions.

-

Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent direct contact with the compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use.[3][6] | To prevent skin contact. Proper glove removal technique is essential to avoid cross-contamination.[3] |

| Eye/Face Protection | Safety glasses with side shields or goggles.[7] A face shield may be necessary when there is a risk of splashing.[7] | To protect the eyes from dust particles and splashes. |

| Skin and Body Protection | A lab coat or a chemical-resistant suit.[3] Closed-toe shoes should always be worn in the laboratory.[6] | To protect the skin from accidental contact. |

| Respiratory Protection | Use of a respirator may be necessary if engineering controls are insufficient to maintain airborne concentrations below exposure limits.[6] | To prevent inhalation of dust or aerosols. |

Section 3: Standard Operating Procedure for Safe Handling

The following step-by-step protocol outlines the safe handling of 5-Fluoro-2,8-dimethylquinoline from receipt to disposal.

Experimental Protocol:

-

Preparation:

-

Thoroughly review this safety guide and any available safety information for similar compounds.

-

Don the appropriate PPE as specified in the table above.

-

Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment is clean and readily available.

-

-

Handling:

-

When weighing the solid compound, use a microbalance within the fume hood to minimize dust generation.

-

If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

-

Cleanup and Disposal:

-

Decontaminate all work surfaces with an appropriate cleaning agent.

-

Segregate waste containing 5-Fluoro-2,8-dimethylquinoline. As a halogenated compound, it should be disposed of in a designated halogenated waste container.[8][9][10]

-

Dispose of all waste in accordance with local, state, and federal regulations.[9]

-

Carefully remove and dispose of contaminated PPE, particularly gloves, in the appropriate waste stream.[3]

-

Wash hands and any exposed skin thoroughly with soap and water upon completion of work.[3][6]

-

Section 4: Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[11][12]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][12]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][12]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[11][12]

Spill Response:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][13]

-

Avoid generating dust.[3]

-

Do not let the product enter drains.[3]

-

For large spills, contact your institution's environmental health and safety department.

Section 5: Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.[11][12] Some related compounds recommend storage at 2-8°C.[3]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[14]

References

Sources

- 1. Safety and tolerability of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. fda.gov [fda.gov]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. nj.gov [nj.gov]

- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]

- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 10. ethz.ch [ethz.ch]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Protocol for In-Vitro Anticancer Activity Screening of 5-Fluoro-2,8-dimethylquinoline

Introduction and Scientific Rationale

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Quinoline derivatives have been shown to exert their antineoplastic effects through diverse mechanisms, such as the inhibition of tyrosine kinases, interference with topoisomerase enzymes, induction of apoptosis, and arrest of the cell cycle.[3][4][5] The synthetic versatility of the quinoline ring system allows for extensive structural modifications to optimize potency and selectivity, making it a cornerstone for the development of novel therapeutic agents.[1]

This application note focuses on 5-Fluoro-2,8-dimethylquinoline , a novel derivative designed to leverage specific structure-activity relationships for enhanced anticancer potential. The rationale for investigating this particular compound is threefold:

-

The Quinoline Core: Provides the fundamental pharmacophore known to interact with various oncogenic targets.[6]

-

Fluorine Substitution: The introduction of a fluorine atom at the C-5 position is a strategic modification. Fluorine's high electronegativity and small size can significantly enhance pharmacokinetic properties, including metabolic stability and membrane permeability, and can increase binding affinity to target proteins through favorable electrostatic interactions.[7][8][9] This is a well-established strategy for improving the drug-like properties of therapeutic candidates.[10]

-

Dimethyl Substitution: The methyl groups at the C-2 and C-8 positions are expected to modulate the compound's lipophilicity and steric profile, potentially influencing target specificity and cellular uptake.

Given the established anticancer potential of the quinoline framework and the strategic inclusion of fluorine, 5-Fluoro-2,8-dimethylquinoline represents a promising candidate for anticancer drug discovery.[11] This document provides a detailed, validated protocol for conducting an initial in-vitro screening of its cytotoxic activity against human cancer cell lines using the Sulforhodamine B (SRB) assay.

Principle of the Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive colorimetric method for determining cytotoxicity based on the measurement of total cellular protein content.[12][13] The assay principle relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.

The process involves fixing cultured cells treated with the test compound to the plate with trichloroacetic acid (TCA). This fixation step not only terminates the experiment but also preserves cellular protein. After washing away unbound dye, the protein-bound SRB is solubilized with a basic solution (e.g., Tris base). The absorbance of the resulting solution is measured spectrophotometrically at approximately 515 nm. The intensity of the color is directly proportional to the total cellular protein, which, in turn, is proportional to the number of living cells in the well.[13] This allows for the accurate quantification of cell death or growth inhibition induced by the test compound. The SRB assay is preferred for its stability, ease of use, and practical advantages in large-scale screening applications.[14]

Hypothesized Mechanism of Action: Kinase Inhibition

While the precise molecular target of 5-Fluoro-2,8-dimethylquinoline is yet to be determined, many quinoline-based anticancer agents function as inhibitors of critical signaling kinases.[1] One of the most frequently dysregulated pathways in cancer is the PI3K/AKT/mTOR pathway, which is central to cell survival, proliferation, and resistance to apoptosis.[4] It is hypothesized that 5-Fluoro-2,8-dimethylquinoline may exert its anticancer effect by inhibiting a key kinase within this cascade, such as PI3K or AKT, leading to the deactivation of downstream survival signals and the induction of programmed cell death.

Detailed Protocol: SRB Cytotoxicity Assay

This protocol is optimized for screening in a 96-well plate format.

Materials and Reagents

-

Test Compound: 5-Fluoro-2,8-dimethylquinoline, dissolved in DMSO to create a 10 mM stock solution.

-

Cell Lines: Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.

-

Positive Control: Doxorubicin, 1 mM stock in DMSO.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Wash Solution: 1% (v/v) acetic acid in water

-

Solubilization Buffer: 10 mM Tris base solution, pH 10.5

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader (absorbance at 515 nm)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Experimental Workflow Diagram

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include a column for "time zero" (T₀) measurement and columns for vehicle controls.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the 10 mM 5-Fluoro-2,8-dimethylquinoline stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Prepare dilutions for the positive control (Doxorubicin, e.g., 0.01 µM to 10 µM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.5%).

-

After 24 hours of incubation, remove the medium from the wells (excluding the T₀ plate) and add 100 µL of the corresponding drug dilutions, vehicle control, or positive control.

-

For the T₀ plate, proceed immediately to the fixation step (Step 4).

-

-

Incubation:

-

Return the treated plates to the incubator and incubate for 48 to 72 hours. The incubation time should be consistent across experiments.

-

-

Cell Fixation:

-

After incubation, gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) without disturbing the cell monolayer.

-

Incubate the plates at 4°C for 1 hour.

-

-

Washing:

-

Carefully discard the supernatant.

-

Gently wash each well five times with 200 µL of 1% acetic acid to remove TCA and excess medium components.

-

After the final wash, invert the plate on paper towels and allow it to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Allow the plates to stain for 30 minutes at room temperature.

-

-

Removing Unbound Stain:

-

Quickly discard the SRB solution.

-

Wash the plates five times with 200 µL of 1% acetic acid to remove unbound dye.

-

Invert the plates on paper towels and allow them to air dry completely. A completely dry plate is critical for the next step.

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plates on a shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the optical density (OD) of each well at 515 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of cell growth inhibition is calculated using the absorbance measurements from the time zero (T₀), vehicle control (C), and test (T) wells.

Formula for Percent Growth Inhibition: % Growth Inhibition = [1 - (T - T₀) / (C - T₀)] * 100

-

T: Mean OD of the test compound wells.

-

C: Mean OD of the vehicle control wells.

-

T₀: Mean OD of the time zero wells.

The IC₅₀ value , which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percent growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Sample Data Presentation

| Compound Concentration (µM) | Mean OD (515 nm) | % Growth Inhibition |

| Vehicle Control | 1.254 | 0% |

| 0.1 | 1.152 | 9.8% |

| 1 | 0.988 | 25.8% |

| 5 | 0.731 | 50.6% |

| 10 | 0.556 | 67.5% |

| 50 | 0.219 | 100.0% (Cytotoxic) |

| 100 | 0.187 | 102.8% (Cytotoxic) |

| T₀ (Time Zero) | 0.235 | - |

| Doxorubicin (1 µM) | 0.311 | 92.1% |

Note: Data are hypothetical and for illustrative purposes only.

From this data, the IC₅₀ for 5-Fluoro-2,8-dimethylquinoline against this hypothetical cell line would be approximately 5 µM .

Conclusion

This application note provides a comprehensive and validated protocol for the initial in-vitro screening of 5-Fluoro-2,8-dimethylquinoline's anticancer activity. The Sulforhodamine B assay is a robust, reproducible, and scalable method for quantifying cytotoxicity.[12][15] By following this protocol, researchers can reliably determine the IC₅₀ value of this novel compound against various cancer cell lines, providing the critical preliminary data needed to justify further investigation into its mechanism of action and potential as a future therapeutic agent.

References

-

Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

Joseph, A., & George, M. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 121-129. [Link]

-

Mishra, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100756. [Link]

-

El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31253. [Link]

-

Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755-3760. [Link]

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

-

Gorniak, A., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 14(11), 1163. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769. [Link]

-

Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Fakhri, J., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Fluorine in drug discovery: Role, design and case studies. Saudi Pharmaceutical Journal, 32(1), 101908. [Link]

-

Rubinstein, L. V., Shoemaker, R. H., Paull, K. D., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1113-1118. [Link]

-

Al-Mousawi, S. M., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Organic Chemistry. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog. [Link]

-

Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. PubMed. [Link]

-

Amalini, Y. R., et al. (2025). Morphological, molecular, and phytochemical characteristics of wild edible fern (Diplazium esculentum) from Jember, East Java, Indonesia. Biodiversitas Journal of Biological Diversity, 26. [Link]

-

Al-Omair, M. A., et al. (2023). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules, 28(24), 8031. [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. inhancetechnologies.com [inhancetechnologies.com]

- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Fluoro-2,8-dimethylquinoline

Introduction: The Rationale for Cytotoxicity Profiling of Novel Quinolines

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Their mechanisms of action are diverse, ranging from inhibition of topoisomerase I and II to disruption of tubulin polymerization and interference with critical signaling pathways.[1][3] The novel compound, 5-Fluoro-2,8-dimethylquinoline, as a member of this family, warrants a thorough investigation of its cytotoxic potential to ascertain its utility as a candidate for drug development.

The fluorination of quinoline derivatives has been a strategic approach in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Therefore, a precise and reproducible assessment of its in vitro cytotoxicity is a foundational step in the preclinical evaluation process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the in vitro cytotoxicity of 5-Fluoro-2,8-dimethylquinoline. We will delve into the selection of appropriate assays, detailed experimental protocols, and the interpretation of results, ensuring scientific integrity and a self-validating experimental design.

Choosing the Right Cytotoxicity Assay: A Multifaceted Approach

The selection of a cytotoxicity assay is a critical decision that depends on the anticipated mechanism of action of the test compound and the specific research question.[4] A multi-assay approach is often recommended to gain a comprehensive understanding of the compound's effects on cell health. For 5-Fluoro-2,8-dimethylquinoline, we propose a tiered strategy involving assays that measure different aspects of cell viability and death.

-

Tier 1: Metabolic Activity Assessment (MTT Assay). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] It is a widely used, robust, and high-throughput method for initial screening of cytotoxic potential.[6] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

-

Tier 2: Cell Membrane Integrity Assessment (LDH Assay). The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[8][9] This assay is an excellent indicator of necrosis or late-stage apoptosis.

-

Tier 3: Apoptosis Induction Assessment (Caspase-3/7 Assay). To investigate if the compound induces programmed cell death, a caspase-3/7 activity assay is employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[10][11] Their activation signifies a commitment to apoptosis.[12]

This tiered approach allows for a more nuanced understanding of how 5-Fluoro-2,8-dimethylquinoline affects cells, distinguishing between cytostatic effects (inhibition of proliferation), cytotoxic effects leading to membrane damage, and the induction of a specific cell death program like apoptosis.

Experimental Design and Self-Validation

A robust experimental design with appropriate controls is paramount for generating trustworthy and reproducible data. The following controls should be included in every assay plate:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 5-Fluoro-2,8-dimethylquinoline. This control accounts for any potential toxicity of the solvent itself.

-

Untreated Control: Cells cultured in medium alone, representing 100% cell viability.

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure the assay is performing as expected.

-

Blank Control: Wells containing only culture medium (and the respective assay reagents) to determine the background signal.[13]

All experimental conditions, including controls, should be performed in at least triplicate to ensure statistical validity.

Protocol 1: MTT Assay for Metabolic Activity

This protocol outlines the steps for assessing the effect of 5-Fluoro-2,8-dimethylquinoline on the metabolic activity of a chosen cancer cell line.

Materials:

-

Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

5-Fluoro-2,8-dimethylquinoline

-

Dimethyl sulfoxide (DMSO)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

-

96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm[5]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 5-Fluoro-2,8-dimethylquinoline in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.[16]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[17] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][17] Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7][15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Plot the % Cell Viability against the concentration of 5-Fluoro-2,8-dimethylquinoline to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: LDH Assay for Cell Membrane Integrity

This protocol describes the measurement of LDH release as an indicator of cytotoxicity induced by 5-Fluoro-2,8-dimethylquinoline.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

5-Fluoro-2,8-dimethylquinoline

-

DMSO

-

LDH Assay Kit (commercially available kits are recommended for consistency)

-

96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm)[8]

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

-

Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

-

Sample Collection: Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.[8] Be careful not to disturb the cell monolayer.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[8] This typically involves adding a substrate mix and a catalyst.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

-

Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the reaction.[8]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

Data Analysis:

To calculate the percentage of cytotoxicity, you will need to include a "Maximum LDH Release" control. This is achieved by lysing a set of untreated cells with a lysis buffer provided in the kit.

% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

-

Experimental LDH Release: Absorbance from cells treated with 5-Fluoro-2,8-dimethylquinoline.

-

Spontaneous LDH Release: Absorbance from untreated cells (vehicle control).

-

Maximum LDH Release: Absorbance from cells treated with lysis buffer.

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

This protocol details the procedure for measuring the activity of executioner caspases-3 and -7, key markers of apoptosis.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

5-Fluoro-2,8-dimethylquinoline

-

DMSO

-

Caspase-Glo® 3/7 Assay System (or a similar luminescent or fluorescent kit)[10]

-

Opaque-walled 96-well plates (for luminescence assays)[17]

-

Luminometer or a microplate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol, using an opaque-walled plate.[17]

-

Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and the reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[17]

-

Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[17]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. The results can be expressed as fold change in caspase activity compared to the vehicle control.

Fold Change = (Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)

Data Presentation and Interpretation

For clear and concise presentation of the results, a tabular format is highly recommended.

Table 1: Cytotoxicity Profile of 5-Fluoro-2,8-dimethylquinoline

| Assay | Cell Line | Exposure Time (h) | IC50 (µM) / % Cytotoxicity at [X] µM | Fold Change in Caspase-3/7 Activity at [X] µM |

| MTT | MCF-7 | 24 | ||

| 48 | ||||

| 72 | ||||

| LDH | MCF-7 | 24 | ||

| 48 | ||||

| 72 | ||||

| Caspase-3/7 | MCF-7 | 24 | ||

| 48 | ||||

| 72 |

Note: The table should be populated with the experimentally determined values. "[X] µM" represents a specific concentration of interest.

Interpreting the data from these three assays provides a holistic view of the compound's cytotoxic mechanism. For instance, a low IC50 from the MTT assay coupled with high LDH release and significant caspase-3/7 activation would strongly suggest that 5-Fluoro-2,8-dimethylquinoline induces apoptotic cell death. Conversely, a high IC50 with minimal LDH release and no caspase activation might indicate a primarily cytostatic effect.

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding and executing the protocols.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Troubleshooting Common Issues

Even with well-defined protocols, unexpected results can occur. Here are some common issues and their potential solutions:

-

High background in MTT assay: This could be due to microbial contamination or the compound itself reducing MTT.[18][19] Check for contamination and run a control with the compound in cell-free medium.[18]

-

Inconsistent replicates: This may result from uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. Ensure a homogenous cell suspension before seeding and avoid using the outer wells of the plate.

-

Low signal in LDH or Caspase assays: The cell density may be too low, or the incubation time with the compound may be insufficient to induce a detectable response. Optimize cell number and treatment duration.

Conclusion

The systematic evaluation of 5-Fluoro-2,8-dimethylquinoline's in vitro cytotoxicity using a multi-assay approach as outlined in these application notes will provide a robust and comprehensive dataset. This information is crucial for making informed decisions regarding the compound's potential as a therapeutic agent and for guiding future preclinical and clinical development. Adherence to these detailed protocols and a self-validating experimental design will ensure the generation of high-quality, reliable data.

References

-

Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. National Center for Biotechnology Information. [Link]

-

Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Singh, P., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

-

What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Retrieved from [Link]

-

Kuwano, M., & Uchida, T. (1983). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. Cancer Research, 43(11), 5277-5282. [Link]

-

Kumar, S., Sharma, A., & Singh, B. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 519-523. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). MTT Assay Protocol. In Springer Protocols Handbooks. Springer Nature. [Link]

-

Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Neuroscience Methods, 144(2), 169-179. [Link]

-

Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 8(9), 85. [Link]

-

Kumar, A., & Singh, R. K. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(65), 52457-52479. [Link]

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Abdelmegeed, H., Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

-

Wang, J., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2025). (R)-CH3-substituted 5-fluoro-2'-deoxyuridine monophosphate reduces off-target toxicities while maintaining efficacy in a colorectal cancer model. Journal of Medicinal Chemistry, 68(21), 16238-16251. [Link]

-

Wellhauser, L., & Belsham, D. D. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51348. [Link]

-

Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Kundu, B., & Singh, M. (2019). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 9(39), 22368-22386. [Link]

-

LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Barthakur, T. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Retrieved from [Link]

-

Staszewska-Krajewska, O., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(15), 5786. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

-

Lecture 18: In vitro Cytotoxicity Analysis. (2025). YouTube. Retrieved from [Link]

-

Chin, E. N., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 429-440. [Link]

-

8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Chen, Y. L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2095. [Link]

-

Chin, E. N., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 429-440. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 11. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Doebner-von Miller Quinoline Synthesis

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful reaction for the synthesis of quinoline scaffolds. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind the experimental choices you make.

The Enduring Relevance of a Classic Reaction

First described in the 1880s, the Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] Despite its age, it remains a highly relevant transformation due to the prevalence of the quinoline core in pharmaceuticals, agrochemicals, and materials science. However, the reaction is not without its challenges; classical conditions often involve harsh acids and high temperatures, which can lead to low yields, tedious workups, and the formation of polymeric tars. This guide will equip you with the knowledge to navigate these challenges effectively.

Understanding the "Why": A Mechanistic Deep Dive

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. While the exact mechanism has been a subject of debate, a fragmentation-recombination pathway is now widely supported by isotopic labeling studies.[1][2]

Here are the key stages:

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the protonated α,β-unsaturated carbonyl compound.[3]

-

Fragmentation-Recombination: The resulting amino ketone intermediate can then fragment into an imine and a saturated ketone.[2] These fragments can then recombine, a key step that explains observed isotope scrambling in labeling experiments.[4]

-

Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to form a dihydroquinoline.

-

Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. This step is crucial for the final product formation and can be a source of impurities if incomplete.[5]

Caption: Key stages of the Doebner-von Miller reaction mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Doebner-von Miller synthesis in a practical question-and-answer format.

Q1: My reaction mixture is turning into a thick, dark tar, making product isolation impossible. What's happening and how can I stop it?

A: This is the most frequent problem and is almost always caused by the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material.[5][6] The strongly acidic and high-temperature conditions that facilitate the desired reaction also create a perfect storm for this unwanted side reaction.

Solutions:

-

Control the Rate of Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the easily polymerized reagent low.

-

Optimize Acid Choice and Concentration: Excessively harsh conditions accelerate tar formation. While strong acids are needed, a systematic screen can identify an optimal balance. Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][7] Milder solid acid catalysts like Montmorillonite K10 have also been shown to be effective while reducing harsh conditions.

-

Temperature Management: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.

Q2: My yield is consistently low, even without significant tar formation. What are the likely culprits?

A: Low yields can stem from several factors beyond polymerization, often related to incomplete reaction or suboptimal conditions for the cyclization or oxidation steps.

Solutions:

-

Verify Catalyst Activity: Ensure your acid catalyst is not old or hydrated. For Lewis acids like zinc chloride, which is hygroscopic, ensure it is anhydrous.[6]

-

Insufficient Oxidation: The final aromatization step is critical. If the oxidant is weak, insufficient, or the conditions don't favor complete oxidation, you will isolate dihydroquinoline byproducts.[5]

-

Choice of Oxidant: While an imine intermediate can sometimes act as the oxidant, it's often unreliable.[8] Adding a dedicated oxidizing agent like nitrobenzene or arsenic acid is common in classical procedures, though safer, more modern alternatives are preferred.[9]

-

Post-Reaction Oxidation: If you isolate a mixture containing the dihydroquinoline, it can often be oxidized in a separate step using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.[5]

-

-

Work-up Losses: Quinolines are basic. During neutralization of the acidic reaction mixture, ensure the pH is sufficiently basic to deprotonate the quinoline nitrogen, rendering it soluble in the organic extraction solvent. Multiple extractions may be necessary to ensure full recovery.[6]

Q3: My reaction is not proceeding to completion, and I'm recovering starting material. What should I check?

A: Stalled reactions are typically an issue of activation energy or catalyst efficacy.

Solutions:

-

Check Acid Concentration: The acid is a catalyst, but its concentration is crucial. Ensure it's not too dilute.[6]

-

Increase Temperature: The Doebner-von Miller reaction often requires significant thermal energy.[9] If the reaction is clean but stalled at a lower temperature, cautiously increase the heat while monitoring for the onset of side reactions by TLC.

-

Consider Microwave Irradiation: For difficult substrates, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[7]

Q4: I've isolated a product, but it's not the quinoline isomer I expected. What could have happened?

A: The formation of unexpected isomers can occur, particularly with certain substitution patterns.

-

Reversal of Regiochemistry: While the reaction typically yields 2- or 2,4-substituted quinolines, a reversal of this regioselectivity has been observed. For example, using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can lead to the formation of 4-substituted quinolines.[6][10]

-

Substrate-Specific Issues: The electronic and steric properties of your aniline and carbonyl compound can favor alternative cyclization pathways. Thorough characterization of your product using NMR and mass spectrometry is essential to confirm its structure.

Caption: A workflow for troubleshooting common Doebner-von Miller reaction issues.

Critical Parameter Optimization

Systematic optimization is key to developing a robust and high-yielding protocol. The following table outlines the critical parameters and provides guidance for their optimization.

| Parameter | Conventional Range & Conditions | Optimization Strategy & Rationale |

| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄ (often concentrated) Lewis Acids: ZnCl₂, SnCl₄, Sc(OTf)₃[1][7] | Screen a panel of both Brønsted and Lewis acids. Milder acids (p-TsOH, solid acids) may reduce tar formation. Lewis acids can offer different selectivity and may be effective at lower temperatures. |

| Solvent | Often run in excess acid or a high-boiling solvent like nitrobenzene. Modern methods use water, ethanol, or are solvent-free. | If tarring is severe, consider a biphasic system (e.g., aqueous HCl with toluene for the carbonyl compound) to sequester the starting material from self-polymerization.[5] Solvent-free conditions with a solid acid catalyst can be an environmentally friendly and efficient option. |

| Temperature | Typically 100-160 °C (Reflux) | Determine the minimum effective temperature. Start trials around 80-90 °C and increase incrementally. Use TLC to monitor reaction completion to avoid prolonged heating which degrades the product. |

| Oxidant | Often relies on an imine intermediate or added oxidants like nitrobenzene or arsenic compounds.[9] | Introduce a milder, more controlled oxidant if dihydroquinoline byproducts are observed. Air/O₂ can be sufficient in some modern protocols. For difficult cases, post-reaction oxidation with DDQ is highly effective. |

| Reactant Ratio | Typically 1:1 to 1:1.2 (Aniline:Carbonyl) | An excess of the aniline can sometimes improve yields, but may complicate purification. For some substrates, an excess of the carbonyl compound has been shown to be beneficial.[10] |

Standardized Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol provides a robust starting point for the synthesis of 2-methylquinoline from aniline and crotonaldehyde, adapted from established procedures.

Materials:

-

Aniline (1.0 eq)

-

Concentrated Hydrochloric Acid

-

Crotonaldehyde (1.2 eq)

-

Toluene

-

Anhydrous Zinc Chloride (catalyst)

-

Concentrated Sodium Hydroxide solution (for neutralization)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and an addition funnel, combine aniline and concentrated hydrochloric acid in water. Heat the mixture to reflux.

-

Addition: In the addition funnel, dissolve crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is critical to minimize polymerization.

-

Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture.[6]

-

Reaction Monitoring: Continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

-

Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[5]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

References

-

Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Available at: [Link]

-

Mthembu, S. et al. (2020). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

-

Chemeurope.com. (n.d.). Doebner-Miller reaction. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

-

YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. ACS Publications. Available at: [Link]

-

YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available at: [Link]

-

ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

-

Wang, M. et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(19), 7694–7696. ACS Publications. Available at: [Link]

-

ResearchGate. (2021). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doebner-Miller_reaction [chemeurope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 5-Fluoro-2,8-dimethylquinoline

Introduction

Welcome to the technical support guide for the synthesis of 5-Fluoro-2,8-dimethylquinoline. This molecule is a valuable scaffold in medicinal chemistry and materials science, with the fluorine substituent often enhancing metabolic stability and binding affinity.[1] However, its synthesis can present challenges, particularly concerning reaction yield and purity, often stemming from the electronic effects of the substituents on the quinoline core.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the recommended protocols, and offers detailed experimental procedures to help you navigate the complexities of this synthesis and improve your outcomes.

Recommended Synthetic Pathway: The Combes Synthesis

The most direct and common approach for synthesizing 2,4-disubstituted quinolines like the target molecule is the Combes quinoline synthesis.[2] This method involves the acid-catalyzed reaction of an arylamine (in this case, 4-fluoro-2-methylaniline) with a β-diketone (acetylacetone). The reaction proceeds in two key stages: the formation of a β-amino enone (enamine) intermediate, followed by an acid-catalyzed cyclodehydration to form the quinoline ring.[2]

Caption: General workflow for the Combes synthesis of 5-Fluoro-2,8-dimethylquinoline.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My initial condensation reaction is slow or incomplete, resulting in a low yield of the enamine intermediate. What's going wrong?

Answer: This issue typically points to problems with starting material quality, insufficient water removal, or suboptimal reaction conditions.

-

Causality: The formation of the enamine is a reversible condensation reaction that produces water. According to Le Chatelier's principle, this water must be removed to drive the reaction to completion. Furthermore, the aniline starting material can be easily oxidized if impure, and the β-diketone can undergo self-condensation.

-

Troubleshooting Steps:

-

Verify Starting Material Purity:

-

4-Fluoro-2-methylaniline: Ensure it is free of oxidation products (often dark in color). If necessary, purify by distillation or column chromatography before use.

-

Acetylacetone: Use freshly distilled acetylacetone to remove any diketene or acetic acid impurities.

-

-

Optimize Water Removal:

-

If running the reaction in a solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water as it forms.

-

For solvent-free conditions, performing the reaction under a vacuum or with a stream of inert gas can help remove water.

-

-

Catalysis: While this step can sometimes proceed with heat alone, a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid (PTSA) or acetic acid) can accelerate the reaction without promoting premature cyclization.

-

Q2: The final cyclization step is giving a very low yield of the quinoline product. How can I improve this?

Answer: This is the most common failure point for this specific synthesis. The low yield is almost certainly due to the electronic properties of the starting material and/or an inappropriate choice of acid catalyst and temperature.

-

Causality: The cyclization is an intramolecular electrophilic aromatic substitution. The fluorine atom at the para-position of the aniline is a moderately deactivating group due to its strong inductive electron-withdrawing effect.[3] This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards cyclization, requiring more forcing conditions than the synthesis of an unfluorinated analogue.

-

Troubleshooting Steps:

-

Select a Stronger Acid Catalyst: Standard mineral acids like H₂SO₄ may not be sufficient. Stronger dehydrating acids are required to promote the reaction.

-

Control Temperature Carefully: While higher temperatures are needed, excessive heat can lead to polymerization and tar formation. The optimal temperature is catalyst-dependent.

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the enamine intermediate and the appearance of the product to avoid prolonged heating that can degrade the product.

-

Table 1: Comparison of Acid Catalysts for Cyclization